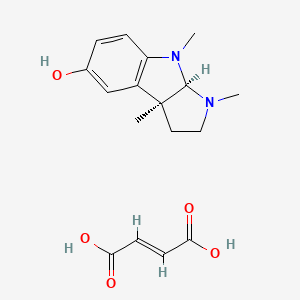

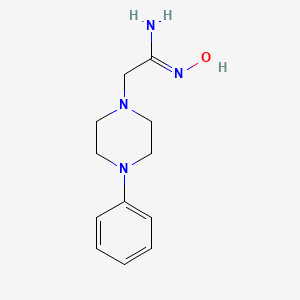

![molecular formula C16H12FN3O2S B3340583 {[5-(4-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid CAS No. 731827-00-2](/img/structure/B3340583.png)

{[5-(4-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid

Vue d'ensemble

Description

{[5-(4-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the 1,2,4-triazole family of compounds, which have been found to exhibit a range of biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties. In

Applications De Recherche Scientifique

Antioxidant and Antiradical Activities

Compounds with an open thiogroup, such as some 1,2,4-triazole derivatives, exhibit significant antioxidant and antiradical activity. These properties can positively impact biochemical processes in patients exposed to high doses of radiation, making them comparable to biogenic amino acids like cysteine that contain a free SH-group. The exploration of these derivatives underscores the potential for developing protective agents against oxidative stress and radiation-induced damage (А. G. Kaplaushenko, 2019).

Broad Biological Activities

Recent studies have highlighted the versatility of 1,2,4-triazole derivatives, demonstrating their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. The synthesis and application of these compounds in various fields suggest their potential as foundational structures for developing new therapeutics. The exploration of these derivatives aims to uncover more rational synthesis methods for biologically active substances, indicating a promising direction for future research (M. V. Ohloblina, 2022).

Patent Review and Drug Development

The review of patents related to 1,2,4-triazole derivatives between 2008 and 2011 reveals an interest in developing new drugs with diverse biological activities. The triazoles are celebrated for their structural variations and potential in creating medications for inflammatory diseases, microbial infections, tumors, and viral diseases. This area requires further research to develop efficient synthesis methods that consider green chemistry principles and address emerging health challenges (V. Ferreira et al., 2013).

Advanced Oxidation Processes

1,2,4-triazole derivatives have been investigated within the context of advanced oxidation processes (AOPs) for environmental applications, such as the degradation of pollutants like acetaminophen. These studies contribute to understanding the degradation mechanisms, by-products, and potential environmental impacts of pharmaceutical compounds. The research emphasizes the importance of developing effective AOPs to mitigate the ecological threat posed by persistent organic pollutants (Mohammad Qutob et al., 2022).

Mécanisme D'action

Target of Action

Similar compounds have been found to target proteins like aldose reductase . Aldose reductase plays a crucial role in the polyol pathway, which is involved in glucose metabolism .

Biochemical Pathways

Based on the potential target, it could influence the polyol pathway, which is involved in glucose metabolism . Changes in this pathway could have downstream effects on cellular processes related to glucose utilization and energy production.

Pharmacokinetics

Similar compounds have shown metabolic transformations in human hepatic microsomal incubations . The compound’s bioavailability would be influenced by these ADME properties.

Propriétés

IUPAC Name |

2-[[5-(4-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O2S/c17-12-8-6-11(7-9-12)15-18-19-16(23-10-14(21)22)20(15)13-4-2-1-3-5-13/h1-9H,10H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDFOHMGTLKLWGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{[5-(4-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

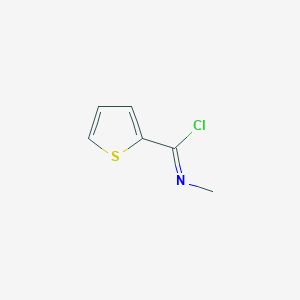

![4-Chloro-3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoic acid](/img/structure/B3340578.png)

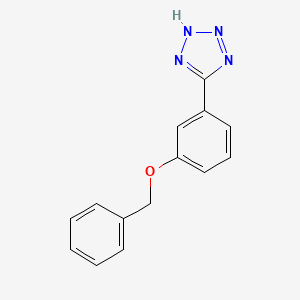

![5-[2-(4-methylphenyl)quinolin-4-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3340593.png)

![{[5-(4-fluorophenyl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3340596.png)

![2-[(1R,2S)-2-hydroxycyclohexyl]acetonitrile](/img/structure/B3340598.png)

![3-(2-Methylbenzyl)benzo[b]thiophene](/img/structure/B3340602.png)

![(4-{[(3,4-Dichlorophenyl)sulfonyl]amino}phenyl)acetic acid](/img/structure/B3340609.png)